H-Tyr-phe-met-arg-phe-NH2

Description

Contextualization within the RFamide Peptide Superfamily

The RFamide peptide superfamily represents one of the largest and most widespread groups of neuropeptides in the animal kingdom. nih.gov The defining characteristic of this superfamily is the C-terminal Arg-Phe-NH2 sequence. ird.frnih.gov H-Tyr-phe-met-arg-phe-NH2 fits within this broad classification as an N-terminally extended variant of the foundational FMRFamide peptide. novoprolabs.com While the C-terminal RFamide motif is a unifying feature, the variations in the N-terminal amino acid sequence are responsible for the wide spectrum of biological activities observed among these peptides. researchgate.net

In vertebrates, the RFamide superfamily is categorized into five main families:

Kisspeptins

Gonadotropin-inhibitory hormone (GnIH) and related peptides (LPXRFa)

Neuropeptide FF (NPFF) and related peptides (PQRFa)

Pyroglutamylated RFamide peptide (QRFP)

Prolactin-releasing peptide (PrRP) nih.govamazonaws.comnih.gov

These families are distinguished by their precursor proteins and their primary physiological roles. nih.gov this compound is considered a member of the FMRFamide-related peptide (FaRP) group, which has been extensively studied, particularly in invertebrates. novoprolabs.comwikipedia.org

Historical Perspective of FMRFamide and Related Peptide Discovery

The story of RFamide peptides began in 1977 with the isolation of the tetrapeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) from the ganglia of the clam Macrocallista nimbosa. ird.frnih.govnih.gov This discovery was the culmination of research into a cardioexcitatory substance found in molluscan ganglia. nih.gov Initially, FMRFamide might have been considered a curiosity specific to mollusks. However, subsequent research using antibodies against FMRFamide revealed the presence of similar peptides throughout the animal kingdom, including in insects, fish, and mammals. nih.gov

This led to the identification of a vast number of FMRFamide-related peptides (FaRPs). nih.gov In vertebrates, the first RFamide-type neuropeptide to be identified was Leu-Pro-Leu-Arg-Phe-NH2 (LPLRFamide), purified from chicken brain extracts in 1983. nih.gov The first mammalian RFamides, including FLFQPQRFamide (NPFF), were isolated from bovine brain. nih.gov The discovery of this compound, sourced from Rattus norvegicus, further expanded the known diversity of this peptide family. novoprolabs.com

Phylogenetic Distribution and Evolutionary Significance of RFamide Peptides

RFamide peptides are phylogenetically ancient and are found in nearly all major animal phyla, from cnidarians to mammals, indicating their early evolutionary origin. nih.govfrontiersin.org The widespread distribution of these peptides and their receptors suggests that the evolutionary ancestry of several RFamide signaling systems, such as the NPFF/GnIH-type, QRFP-type, and kisspeptin-type, can be traced back to the common ancestor of bilaterians. nih.gov

The RFamide motif is considered both an ancient and a convergent feature of neuropeptides. nih.gov This means that while the motif has been conserved throughout evolution in some peptide families, it has also been acquired or lost in others. nih.gov For instance, peptides with the C-terminal FMRFamide-type motif FxRFamide appear to be unique to protostomes. nih.gov Conversely, some RFamide-type peptides, like luqins, have been lost in the vertebrate lineage. ird.frnih.gov

The conservation of RFamide peptides and their receptors across diverse species highlights their fundamental roles in physiological regulation. amazonaws.com These peptides are involved in a wide array of biological processes, including the control of reproduction, feeding behavior, metabolism, cardiovascular function, and nociception. amazonaws.comdoabooks.org The involvement of RFamides in the regulation of feeding, in particular, appears to be a remarkably conserved function throughout evolution. researchgate.net

Classification and Nomenclatural Framework of this compound

The classification of RFamide peptides can be complex due to their sheer number and structural diversity. Generally, they are grouped based on their C-terminal sequence and the structure of their precursor proteins. ijbs.com The term "FMRFamide-related peptides" (FaRPs) is often used to describe peptides that share homology with the original FMRFamide, typically containing the C-terminal sequence X1-X2-RFamide, where X1 is often an aromatic amino acid and X2 is a hydrophobic residue. nih.gov

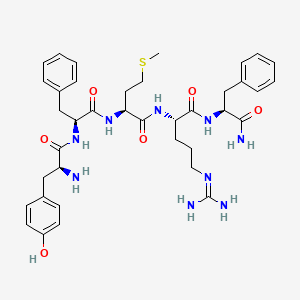

This compound is specifically named Tyr-FMRFamide, indicating the addition of a Tyrosine (Tyr) residue to the N-terminus of the FMRFamide sequence. novoprolabs.com Its chemical name is (S)-N-((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-((S)-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-3-phenylpropanamido)-4-(methylthio)butanamido)-5-guanidinopentanamide. nextpeptide.com

The nomenclature can sometimes be confusing as peptides with similar C-terminal sequences, such as myosuppressins (-FLRFa) and neuropeptide F (-RP/VRFa), were historically also referred to as FaRPs. ijbs.com However, they are now typically classified into separate families as they are encoded by different genes and activate distinct receptors. ijbs.com

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H51N9O6S/c1-54-20-18-30(36(52)44-29(13-8-19-43-38(41)42)35(51)46-31(33(40)49)22-24-9-4-2-5-10-24)45-37(53)32(23-25-11-6-3-7-12-25)47-34(50)28(39)21-26-14-16-27(48)17-15-26/h2-7,9-12,14-17,28-32,48H,8,13,18-23,39H2,1H3,(H2,40,49)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H4,41,42,43)/t28-,29-,30-,31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGYVHAASVGIGA-XDIGFQIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H51N9O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Aspects of H Tyr Phe Met Arg Phe Nh2 Research

Biosynthesis and Post-Translational Processing of RFamide Peptide Precursors

RFamide peptides, including H-Tyr-phe-met-arg-phe-NH2, are synthesized as part of larger precursor proteins. nih.govnih.govnih.gov These precursors undergo a series of post-translational modifications to generate the final, biologically active peptides. The process begins with the cleavage of a signal peptide. frontiersin.org Subsequently, endoproteolytic cleavages occur at specific sites within the precursor protein, often at pairs of basic amino acids like Lys-Arg, to release the peptide fragments. nih.govfrontiersin.org

A crucial final step in the biosynthesis of most RFamide peptides is the C-terminal amidation. nih.govfrontiersin.org This modification, where a C-terminal glycine (B1666218) residue is enzymatically converted to an amide group, is essential for the biological activity of many of these peptides. nih.govfrontiersin.org The enzymes responsible for this process are known as peptidylglycine alpha-amidating monooxygenase (PAM). nih.gov In some cases, not all potential peptide sequences predicted from a precursor are actually produced as stable final products. nih.gov

Genetic Encoding and Expression Profiles of RFamide Peptides

The genes encoding RFamide peptides have been identified in a wide range of animal phyla, from invertebrates to mammals. researchgate.netfrontiersin.org In mammals, at least five genes are known to encode for RFamide peptides. nih.govresearchgate.net These genes can give rise to a variety of peptides through mechanisms like alternative splicing, which allows for cell-specific expression of different peptide sets from a single gene. nih.gov For example, in the snail Lymnaea stagnalis, a single gene encodes a precursor protein containing multiple copies of FMRFamide and other related peptides. nih.gov

The expression of RFamide peptides and their receptors is widespread throughout the central and peripheral nervous systems. nih.govfrontiersin.org In mammals, RFamide peptides are found in various brain regions, including the hypothalamus and the nucleus of the tractus solitarius, as well as in the spinal cord. nih.govbioscientifica.com The specific expression patterns of different RFamide peptides often correlate with their diverse physiological functions, which include roles in cardiovascular regulation, feeding behavior, and reproduction. researchgate.netfrontiersin.orgbioscientifica.com

Structure-Activity Relationship Investigations

The biological activity of this compound and other RFamide peptides is highly dependent on their amino acid sequence and specific chemical modifications. Structure-activity relationship (SAR) studies, which involve systematically altering the peptide's structure and observing the effects on its activity, have provided valuable insights into the functional importance of different parts of the molecule. nih.govnih.gov

Significance of the C-terminal Arg-Phe-NH2 Amidation

The C-terminal Arg-Phe-NH2 motif is a hallmark of the RFamide peptide family and is critical for their biological activity. nih.govresearchgate.net The amidation of the C-terminal phenylalanine is particularly crucial; removal of this amide group or its replacement with a free acid typically leads to a dramatic loss of potency. nih.govresearchgate.net This suggests that the amide group is essential for proper interaction with the receptor. nih.gov The arginine residue at the penultimate position is also highly conserved and important for activity. nih.gov

Influence of N-terminal Amino Acid Residues

While the C-terminal RFamide motif is essential for receptor activation, the N-terminal amino acid residues play a significant role in determining the peptide's binding affinity and receptor selectivity. frontiersin.orgnih.gov Modifications to the N-terminal portion of the peptide can have profound effects on its biological activity. nih.govd-nb.infonih.gov For instance, in some FMRFamide analogs, substitutions at the N-terminal position can increase inhibitory potency by several hundred-fold. nih.gov Conversely, deletion of N-terminal amino acids can lead to a loss of activity. nih.govnih.gov The N-terminal extensions are thought to be involved in the initial binding of the peptide to its receptor. frontiersin.org

Stereochemical Considerations and Amino Acid Substitutions

The stereochemistry of the amino acid residues within this compound is critical for its function. The substitution of L-amino acids with their D-isomers can drastically alter the peptide's activity, sometimes resulting in a complete loss of function or even a switch to an excitatory effect. d-nb.info Alanine scanning, a technique where individual amino acids are replaced by alanine, has been used to identify key residues for activity. nih.gov Such studies have shown that substitutions within the C-terminal region are generally not well-tolerated, highlighting the importance of these residues for receptor interaction. nih.gov However, some substitutions at the N-terminal can be made without a significant loss of activity, and in some cases, can even enhance it. nih.gov

| Original Peptide | Substitution | Resulting Peptide | Effect on Activity | Reference |

| FMRFamide | Met2 -> Leu | FLRFamide | 10-fold more potent | nih.gov |

| FMRFamide | Met2 -> Ile | FIRFamide | 7-fold more potent | nih.gov |

| FMRFamide | Met2 -> Lys | FKRFamide | 50-fold more potent | nih.gov |

| FMRFamide | Phe1 -> Val | VMRFamide | 300-500-fold more potent | nih.gov |

| FMRFamide | Phe1 -> His | HMRFamide | 300-500-fold more potent | nih.gov |

Conformational Determinants of Receptor Recognition

The three-dimensional shape, or conformation, of this compound is a key determinant of its ability to bind to and activate its receptor. nih.govjneurosci.org Nuclear magnetic resonance (NMR) spectroscopy studies have shown that these peptides exist in solution as a mixture of different conformations, or a "conformational ensemble". nih.govjneurosci.org The populations of these different conformations, particularly the presence of reverse turns, can be influenced by the amino acid sequence. nih.govjneurosci.org

There is a strong correlation between the population of specific turn structures in the unbound peptide and its binding affinity to its receptor. nih.govjneurosci.org This suggests that only a subset of the available conformations is "active" and capable of binding to the receptor. nih.govjneurosci.org The N-terminal region of the peptide, while being more flexible, influences the conformational preferences of the entire molecule, which in turn affects receptor recognition. nih.govjneurosci.org Ligand binding induces conformational changes in the receptor, leading to its activation. nih.gov The C-terminal RF-amide motif typically binds within a conserved pocket in the transmembrane domain of the receptor, while the N-terminal segment interacts with the extracellular loops, contributing to receptor subtype selectivity. nih.govembopress.org

Receptor Pharmacology and Signal Transduction of H Tyr Phe Met Arg Phe Nh2

Receptors of RFamide Peptides: Identification and Subtype Specificity

FMRFamide and its related peptides (FaRPs) exert their effects by binding to two main classes of receptors: G-protein coupled receptors (GPCRs) and ligand-gated ion channels. tuni.fisb-peptide.com The first invertebrate FMRFamide GPCR, DrmFMRFa-R, was identified in Drosophila melanogaster. sdbonline.org Subsequent research has identified homologous receptors in other species, such as the AngFMRFa-R in the mosquito Anopheles gambiae, which shares highly conserved cytoplasmic, extracellular, and transmembrane domains with its Drosophila counterpart. sdbonline.org In the nematode Caenorhabditis elegans, the FMRFamide-like peptide (FLP) system is extensive, with at least 18 genes potentially encoding 53 distinct peptides that are known to act through GPCRs. sdbonline.orgfrontiersin.org While many RFamide peptides can activate more than one receptor type, the selectivity for specific ligands is generally high. ijbs.com

Beyond GPCRs, a distinct class of ionotropic receptors for FaRPs has been identified, particularly in mollusks. tuni.fisdbonline.org In neurons of the snail Helix aspersa, FMRFamide can directly gate an amiloride-sensitive sodium channel, termed the FMRFamide-activated Na+ channel (FaNaC). sb-peptide.comsdbonline.org This channel, which is homologous to the epithelial amiloride-sensitive Na+ channel (ENaC) and degenerin (DEG) family, allows for rapid, excitatory neurotransmission. tuni.fisb-peptide.com FaNaCs are formed by the homomultimerization of several subunit proteins. sb-peptide.com In contrast, mammalian acid-sensing ion channels (ASICs), which are also part of the ENaC/DEG family, are not directly gated but are modulated by FMRFamide and related mammalian peptides. tuni.firesearchgate.netnih.gov This suggests a functional divergence, where invertebrate FaNaCs act as direct ligand-gated channels for peptidergic transmission, while mammalian ASICs are modulated by these peptides, likely participating in responses to changes in extracellular pH. tuni.fi

Ligand-Receptor Binding Kinetics and Affinity

The interaction between RFamide peptides and their receptors is characterized by specific binding affinities and activation concentrations. Studies using heterologous expression systems have allowed for the quantification of these interactions. For instance, when the cloned Drosophila FMRFamide receptor was expressed in Chinese hamster ovary (CHO) cells, it responded to FMRFamide with a half-maximal effective concentration (EC₅₀) of 6 x 10⁻⁹ M. The endogenous Drosophila peptide, PDNFMRFamide, was found to be even more potent, with an EC₅₀ of 9 x 10⁻¹⁰ M. pnas.org

In contrast, the ionotropic FaNaC receptor from Helix aspersa, when expressed in human embryonic kidney (HEK-293) cells, showed a lower affinity for FMRFamide, with an EC₅₀ of 1 µM. sdbonline.org This highlights the different pharmacological profiles of the GPCRs and the ligand-gated ion channels that mediate FMRFamide signaling. In C. elegans, receptor pharmacology can vary depending on the specific peptide and receptor isoform. For example, two peptides from the FLP-2 precursor, SPREPIRFamide and LRGEPIRFamide, activate the FRPR-18 receptor, but SPREPIRFamide does so with nanomolar EC₅₀ values, whereas the latter requires micromolar concentrations. frontiersin.org

| Peptide | Receptor/System | Species | Parameter | Value | Reference |

|---|---|---|---|---|---|

| FMRFamide | Drosophila FMRFamide Receptor (GPCR) | Drosophila melanogaster | EC₅₀ | 6 x 10⁻⁹ M | pnas.org |

| PDNFMRFamide | Drosophila FMRFamide Receptor (GPCR) | Drosophila melanogaster | EC₅₀ | 9 x 10⁻¹⁰ M | pnas.org |

| FMRFamide | FMRFamide-activated Na⁺ Channel (FaNaC) | Helix aspersa | EC₅₀ | 1 µM | sdbonline.org |

| SPREPIRFamide (FLP-2A) | FRPR-18 Receptor | Caenorhabditis elegans | EC₅₀ | Nanomolar range | frontiersin.org |

| LRGEPIRFamide (FLP-2B) | FRPR-18 Receptor | Caenorhabditis elegans | EC₅₀ | Micromolar range | frontiersin.org |

G-Protein Coupled Receptor (GPCR) Mechanisms

The predominant mechanism for FMRFamide signaling involves the activation of GPCRs. sb-peptide.comijbs.com Upon ligand binding, the receptor undergoes a conformational change, enabling it to activate heterotrimeric G-proteins. Research indicates that RFamide peptide receptors commonly couple to the Gi/o family of G-proteins. ijbs.com This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then go on to modulate the activity of various downstream effector proteins. sdbonline.org

Interestingly, a single FMRFamide receptor may be capable of coupling to different G-proteins, leading to opposing physiological outcomes. sdbonline.org For example, in the locust oviduct, it is proposed that a single receptor for FMRFamide-related peptides can couple to two different G-proteins, where the activation of one mediates an inhibitory effect and the activation of the other produces a stimulatory effect. sdbonline.org This dual-coupling mechanism provides a basis for the complex and sometimes contradictory actions of these peptides on different target tissues. sdbonline.orgcapes.gov.br

Intracellular Signaling Cascades Activated by RFamide Peptides

The activation of FMRFamide receptors initiates a variety of intracellular signaling cascades mediated by second messengers. sdbonline.orgnih.gov These pathways ultimately translate the external peptide signal into a specific cellular response, such as changes in ion channel activity or gene expression. calstate.edu

Modulation of Ion Channel Activity

A primary consequence of RFamide signaling is the modulation of ion channel activity. This can occur through direct gating, as seen with FaNaC receptors, or indirectly via second messenger pathways initiated by GPCRs. tuni.finih.govnih.gov In Aplysia sensory neurons, FMRFamide has a reciprocal action to serotonin (B10506) on a specific class of potassium channels known as S-K+ channels. nih.gov While serotonin closes these channels via a cAMP-dependent mechanism, FMRFamide increases their probability of opening through a cAMP-independent pathway. nih.gov In other Aplysia neurons, FMRFamide has been shown to decrease a voltage-dependent inward sodium current while increasing an outward potassium current. jneurosci.org Furthermore, FMRFamide can activate sarcolemmal Ca²⁺ channels in heart cells of the snail Lymnaea, an action that is also believed to be mediated by a second messenger. physiology.org

| Neuron/Cell Type | Species | Ion Channel | Effect | Mechanism | Reference |

|---|---|---|---|---|---|

| C2 Neurone | Helix aspersa | Sodium Channel (FaNaC) | Activation (fast inward current) | Direct ligand-gating | sb-peptide.comsdbonline.orgnih.gov |

| Sensory Neurons | Aplysia | S-K⁺ Channel (background K⁺) | Increased open probability | cAMP-independent second messenger | nih.gov |

| Motor Neuron B15 | Aplysia | Voltage-dependent Na⁺ Current | Decrease | Second messenger (Arachidonic Acid suspected) | jneurosci.org |

| Motor Neuron B15 | Aplysia | Outward K⁺ Current | Increase | Second messenger (Arachidonic Acid suspected) | jneurosci.org |

| Heart Ventricle Cells | Lymnaea stagnalis | Ca²⁺ Channel | Activation | Second messenger | physiology.org |

Involvement of Cyclic Nucleotides

The role of cyclic nucleotides, particularly cyclic adenosine (B11128) monophosphate (cAMP), in FMRFamide signaling is complex and appears to be system-dependent. In the heart of the mollusk Mercenaria mercenaria, FMRFamide increases both the force and frequency of the heartbeat through a pathway thought to involve an increase in cytoplasmic cAMP. wikipedia.org Similarly, in the snail Lymnaea stagnalis, FMRFamide produces a significant increase in the rate of cAMP production in heart membrane preparations, which is believed to account for its cardioexcitatory effects. nih.govbiologists.com

However, in other systems, FMRFamide acts independently of cAMP. As mentioned, its effect on S-K+ channels in Aplysia sensory neurons is mediated by a cAMP-independent second-messenger system. nih.gov In fact, FMRFamide can reverse the channel closures produced by serotonin or direct application of cAMP. nih.gov Further studies on Aplysia have shown that serotonin can inhibit the FMRFamide response through a pathway that is independent of cAMP, suggesting a complex interaction between different signaling cascades. nih.gov

Other Second Messenger Systems

Beyond cyclic nucleotides, other second messenger systems are crucial for mediating the effects of RFamide peptides. There is strong evidence for the involvement of the arachidonic acid cascade. In Aplysia motor neuron B15, the effects of FMRFamide are suggested to be mediated, at least in part, through a pathway involving arachidonic acid. jneurosci.org In Aplysia sensory neurons, the activation of S-K+ channels by FMRFamide specifically involves the 12-lipoxygenase pathway of arachidonic acid metabolism. nih.gov In the land snail Helix aspersa, the FMRFamide-like peptide SKPYMRFamide appears to inhibit acetylcholine (B1216132) receptors through the activation of phospholipase C, phospholipase A2, and the nitric oxide/soluble guanylate cyclase system. sdbonline.org These findings indicate that a diverse array of second messengers, including lipid-derived molecules and nitric oxide, are key components of the FMRFamide signal transduction network. sdbonline.orgcalstate.edu

Receptor Desensitization and Regulation

The cellular response to H-Tyr-phe-met-arg-phe-NH2, like other FaRPs, is tightly controlled to prevent overstimulation and maintain physiological homeostasis. This regulation is primarily achieved through receptor desensitization, a process by which the receptor becomes less responsive to the continued presence of the agonist. The specific mechanisms of desensitization depend on the type of receptor involved.

In various invertebrate species, FaRPs have been shown to directly gate a class of ionotropic receptors known as FaNaCs. nih.govfrontiersin.org These channels are characterized by a rapid activation and subsequent partial desensitization in the continued presence of the peptide agonist. nih.gov This rapid desensitization is an intrinsic property of the channel, leading to a decrease in the inward sodium current and a dampening of the excitatory signal. For instance, in neurons of Helix aspersa, FMRFamide induces a fast excitatory response that is subject to rapid desensitization. nih.gov

More commonly, FaRPs, and likely this compound, exert their effects through GPCRs. nih.govfrontiersin.org The desensitization of these receptors is a multi-step process that is crucial for terminating the signal and recycling the receptor.

Phosphorylation and Arrestin Binding: Prolonged or high-concentration exposure to an agonist typically leads to the phosphorylation of the intracellular domains of the GPCR by G-protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for arrestin proteins. The binding of arrestin to the phosphorylated receptor sterically hinders its interaction with G-proteins, thereby uncoupling the receptor from its downstream signaling cascade and leading to desensitization.

Internalization and Downregulation: Following arrestin binding, the receptor-arrestin complex is often targeted for internalization into endocytic vesicles. Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface, a process known as resensitization, or it can be targeted for degradation in lysosomes, leading to a long-term reduction in the number of receptors on the cell surface, a process termed downregulation.

Research on FaRPs provides evidence for these desensitization mechanisms. For example, studies on the egg-laying behavior in Caenorhabditis elegans have shown that the EGL-6 receptor, a GPCR for FMRFamide-like peptides, is regulated by the peptides encoded by the flp-10 and flp-17 genes. nih.gov Continuous exposure of brachiopod larvae to DFLRFamide, an FMRFamide-related peptide, resulted in desensitization where the larvae resumed normal swimming despite the continued presence of the peptide. royalsocietypublishing.org This suggests a robust regulatory mechanism to adapt to persistent signaling.

Furthermore, experiments using Xenopus oocytes to express Drosophila GPCRs have demonstrated that activation by certain peptides can be accompanied by marked receptor desensitization, which can make it challenging to determine reliable EC50 values. pnas.org This highlights the dynamic nature of GPCR regulation in response to FaRPs.

The regulation of receptor activity is not limited to post-translational modifications and trafficking. The expression levels of the receptors and the neuropeptides themselves are also subject to transcriptional regulation, adding another layer of control to the signaling pathway. sdbonline.org

The following table summarizes key research findings on the desensitization and regulation of receptors by various FMRFamide-related peptides, which can be considered as models for understanding the pharmacology of this compound.

| Peptide/Receptor System | Organism | Key Findings on Desensitization and Regulation | Reference(s) |

| FMRFamide/FaNaC | Helix aspersa (Snail) | Induces a fast and partially desensitizing inward sodium current. | nih.govnih.gov |

| DFLRFamide/GPCR | Terebratalia transversa (Brachiopod) | Continuous exposure leads to behavioral desensitization. | royalsocietypublishing.org |

| FLP-10 & FLP-17/EGL-6 Receptor | Caenorhabditis elegans | The activity of the EGL-6 GPCR is regulated by these endogenous peptides. | nih.gov |

| PRXa peptides/Drosophila GPCRs | Drosophila melanogaster | Activation of expressed GPCRs in Xenopus oocytes is accompanied by marked desensitization. | pnas.org |

| SchistoFLRFamide/GPCR | Locusta migratoria (Locust) | The peptide acts as a neuromodulator with distinct binding and activation regions on its receptor. | sdbonline.org |

Neurobiological and Physiological Functions of H Tyr Phe Met Arg Phe Nh2

Neurobiological Roles of RFamide Peptides

RFamide peptides are recognized for their diverse and crucial roles in the nervous system, acting as neurotransmitters, neuromodulators, and neurohormones. frontiersin.orgmnhn.fr Their widespread distribution and interaction with various neuronal circuits underscore their importance in maintaining physiological balance.

Central Nervous System Distribution and Neuroanatomical Pathways

The expression of RFamide peptides and their receptors is widespread throughout the central nervous system (CNS) of vertebrates. frontiersin.orgnih.gov In mammals, these peptides are found in key brain regions associated with a multitude of functions. For instance, Neuropeptide FF (NPFF) and its related peptides are expressed in the spinal cord and medulla oblongata. oup.com The distribution of NPFF and its receptors extends to areas like the hypothalamus, thalamus, brainstem, and even the cerebral cortex in some species. mdpi.comfrontiersin.org

RFamide-related peptides (RFRPs), the mammalian counterparts to avian gonadotropin-inhibitory hormone (GnIH), are predominantly synthesized in the hypothalamus. nih.govveterinaryworld.org Specifically, RFRP-3 neurons are located in the hypothalamus of several mammalian species. nih.gov Another RFamide peptide, 26RFa (also known as QRFP), and its receptor are primarily found in hypothalamic nuclei that are critical for controlling feeding behavior. frontiersin.org The distribution of kisspeptin (B8261505), another vital RFamide peptide, is concentrated in two main hypothalamic populations: the anteroventral periventricular nucleus (AVPV) and the arcuate nucleus (ARC). oup.com

The neuroanatomical pathways of these peptides are extensive, with fibers projecting to various brain regions. For example, NPFF-containing nerve fibers are densely located in the paraventricular nucleus (PVN), the lateral parabrachial nucleus (lPBN), and the ventrolateral medulla (VLM). bioscientifica.com This broad distribution allows RFamide peptides to influence a wide range of physiological processes.

Functions as Neurotransmitters, Neuromodulators, and Neurohormones

RFamide peptides exhibit functional versatility, acting as neurotransmitters, neuromodulators, and neurohormones. frontiersin.orgmnhn.fr As neurotransmitters, they are released at synapses to transmit signals directly to adjacent neurons. Their role as neuromodulators is particularly significant, as they can influence the activity of other neurotransmitter systems. bioscientifica.com RFamide peptides are often co-localized with classical neurotransmitters such as acetylcholine (B1216132), serotonin (B10506), and GABA, allowing for a complex and nuanced regulation of neuronal activity. bioscientifica.combioscientifica.com

Their function as neurohormones involves their release into the bloodstream to act on distant targets. frontiersin.org For example, some RFamide peptides are released from the pituitary gland, suggesting a role in systemic physiological regulation. benthamopen.com The peptide 26RFa, for instance, is considered a potential hypophysiotropic neurohormone, meaning it can influence the function of the pituitary gland. pnas.org

The diverse signaling roles of RFamide peptides are mediated through their binding to specific G-protein-coupled receptors (GPCRs). nih.gov In mammals, there are at least five such receptors. researchgate.net The interaction between these peptides and their receptors initiates intracellular signaling cascades that ultimately lead to changes in cellular function.

Regulation of Homeostatic Processes

A primary function of RFamide peptides is the regulation of various homeostatic processes, which are essential for maintaining a stable internal environment. nih.gov Their involvement spans critical functions such as feeding and energy balance, reproduction, and the stress response.

RFamide peptides are deeply implicated in the regulation of feeding behavior and energy homeostasis across a wide range of species, a function that appears to be conserved throughout evolution. bioscientifica.comresearchgate.netresearchgate.net Some RFamide peptides act as orexigenic signals, stimulating food intake, while others have anorexigenic effects, suppressing appetite. researchgate.net

For example, the peptide 26RFa (QRFP) has been shown to be a potent stimulator of food intake. frontiersin.org In contrast, Neuropeptide FF (NPFF) and Prolactin-releasing peptide (PrRP) tend to decrease feeding. researchgate.net The expression of these peptides and their receptors in key hypothalamic areas involved in appetite control, such as the ventromedial hypothalamus (VMH) and the lateral hypothalamus (LH), further supports their role in energy balance. frontiersin.orgbioscientifica.com

Research has shown that the expression of 26RFa is upregulated in the hypothalamus of animals in an obese state, suggesting a potential role for this peptide system in the development or maintenance of obesity. frontiersin.org Furthermore, RFamide peptides like RFRP-3 are believed to integrate energy balance with reproductive function, as their expression is increased in conditions of metabolic deficiency. nih.gov

| Peptide | Effect on Food Intake | Key Brain Regions | Supporting Evidence |

|---|---|---|---|

| 26RFa (QRFP) | Orexigenic (stimulates) | Ventromedial Hypothalamus (VMH), Lateral Hypothalamus (LH) | Upregulated in obese animals. frontiersin.org |

| Neuropeptide FF (NPFF) | Anorexigenic (suppresses) | Hypothalamus | Decreases feeding in various studies. researchgate.net |

| Prolactin-releasing peptide (PrRP) | Anorexigenic (suppresses) | Hypothalamus | Decreases food consumption. researchgate.net |

| RFRP-3 | Orexigenic (stimulates) | Hypothalamus | Stimulates feeding behavior in mammals. nih.gov |

RFamide peptides are critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproduction. nih.govveterinaryworld.org Two key players in this regulation are kisspeptin and RFamide-related peptide-3 (RFRP-3), which act as the accelerator and brake of the reproductive system, respectively. nih.gov

Kisspeptin is a potent stimulator of gonadotropin-releasing hormone (GnRH) neurons, thereby driving the reproductive axis. nih.gov In contrast, RFRP-3, the mammalian ortholog of avian gonadotropin-inhibitory hormone (GnIH), has an inhibitory effect on the HPG axis. nih.govveterinaryworld.org RFRP-3 can inhibit the synthesis and release of GnRH and also act directly on the pituitary to inhibit gonadotropin release. nih.govfrontiersin.org

The expression of both kisspeptin and RFRP-3 and their receptors within the hypothalamus and their interaction with GnRH neurons highlight their central role in controlling reproductive function. oup.comnih.gov These peptides allow the reproductive system to integrate various internal and external cues to time reproduction appropriately.

| Peptide | Primary Function | Mechanism of Action | Key Brain Regions |

|---|---|---|---|

| Kisspeptin | Stimulatory ("Accelerator") | Directly stimulates GnRH neurons. nih.gov | Anteroventral Periventricular Nucleus (AVPV), Arcuate Nucleus (ARC) |

| RFRP-3 (GnIH) | Inhibitory ("Brake") | Inhibits GnRH synthesis and release; can also act on the pituitary. nih.govfrontiersin.org | Hypothalamus |

RFamide peptides are integral to the body's response to stress and are involved in adaptive mechanisms. nih.govnih.gov They can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, the primary neuroendocrine system that manages the stress response. mdpi.com

Several RFamide peptides, including Neuropeptide AF (NPAF), Neuropeptide SF (NPSF), and RFRP-3, have been shown to activate the HPA axis, leading to an increase in circulating stress hormones like corticosteroids. mdpi.com Prolactin-releasing peptide (PrRP) also plays a role in both acute and chronic stress responses. mdpi.com The expression of PrRP is altered in response to chronic stress, suggesting its importance in the adaptation to prolonged stressors. mdpi.com

The distribution of RFamide peptides and their receptors in brain areas associated with stress and emotional regulation, such as the amygdala and the bed nucleus of the stria terminalis, further points to their role in stress-related psychopathologies. nih.govresearchgate.net By influencing the stress response, RFamide peptides contribute to the body's ability to cope with and adapt to challenging situations.

Pain Modulation Pathways

The role of H-Tyr-phe-met-arg-phe-NH2 and related peptides in pain modulation is complex, with evidence suggesting both pro-nociceptive and anti-nociceptive actions depending on the context. In vertebrates, FMRFamide-related peptides are known to affect opioid receptors, which can lead to a reduction of morphine-induced antinociception. wikipedia.org This suggests an anti-opioid function that would counteract pain relief provided by opioid agonists. nih.gov For instance, FMRFamide has been shown to inhibit morphine-induced antinociception in mammals. nih.gov

Learning and Memory Modulation

The influence of this compound on cognitive functions such as learning and memory is an emerging area of research. Studies on related peptides in various animal models suggest a potential modulatory role. A review of the effects of FMRFamide on mammals reported that it may have amnesic effects in rodents. nih.gov

Research in invertebrates has provided more specific insights. In the nematode Caenorhabditis elegans, a specific FMRFamide-related peptide, FLP-20, was found to be essential for a form of memory following a "massed training" protocol, indicating a role in memory formation through presynaptic mechanisms in mechanosensory neurons. nih.gov In the octopus (Octopus vulgaris), a species known for its sophisticated learning capabilities, FMRFamide-like neuropeptides are found co-expressed with other neurotransmitters in the vertical lobe, a brain region critical for learning and memory. nih.gov This suggests these peptides act as neuromodulators within memory circuits. nih.gov While these findings are from different species and involve various FMRFamide-related peptides, they collectively point toward a conserved role for this peptide family in modulating the neural circuits that underlie learning and memory.

Interactions with Opioidergic Systems

The interaction of this compound with the opioidergic system is one of its most studied functions. These peptides are often described as anti-opioid or opioid-modulating agents. nih.govnih.gov They have been shown to antagonize the actions of both endogenous and exogenous opiates. nih.gov For example, FMRFamide can inhibit feeding behavior induced by morphine. nih.gov

The mechanism of this interaction is multifaceted. Interestingly, studies have revealed that Tyr-FMRFamide and other FMRFamide-related peptides display low affinity for direct binding to mu, delta, or kappa opioid receptors. nih.govnih.gov This suggests that their anti-opioid effects are not typically caused by direct competition with opioids at the receptor binding site, but rather through an indirect modulatory mechanism. nih.govnih.gov

However, some physiological effects of these peptides are sensitive to the opioid antagonist naloxone. For instance, the cardiovascular effects resulting from the central administration of Tyr-FMRFamide's parent peptide, FMRFamide, were abolished by pretreatment with naloxone. nih.gov This indicates that, under certain conditions, their actions are mediated via opioid receptors. nih.gov This dual nature has led to the conceptualization of these peptides not simply as antagonists, but as complex modulators of the opioid system, capable of producing both opioid-like and anti-opioid effects depending on the physiological context. nih.gov

| Research Finding | System/Model | Effect of Tyr-FMRFamide/FMRFamide | Reference |

| Opioid Interaction | Vertebrates | Reduces morphine-induced antinociception. | wikipedia.org |

| Opioid Receptor Binding | Rat/Guinea Pig Brain Membranes | Does not display significant direct binding affinity for μ, δ, or κ opioid receptors. | nih.gov |

| Cardiovascular Response | Rat Brain (Intraventricular) | Cardiovascular effects are abolished by the opioid antagonist naloxone. | nih.gov |

| Feeding Behavior | Mice | Inhibits morphine-induced feeding. | nih.gov |

Peripheral Physiological Actions

Gastrointestinal System Regulation

This compound and its related peptides have demonstrated significant effects on the gastrointestinal system, particularly in regulating motility. Studies in mice have shown that intracerebroventricular (i.c.v.) administration of FMRFamide inhibits colonic propulsive motility. nih.govcapes.gov.br This action was measured by an increased time for the expulsion of a bead from the distal colon. capes.gov.br

Interestingly, this inhibitory effect on the colon appears to be mediated through an opioid-like pathway. The delay in colonic transit caused by FMRFamide was blocked by the opioid antagonist naloxone. capes.gov.br Furthermore, when administered with morphine, the inhibitory effects of FMRFamide were additive, and the peptide did not antagonize the effect of morphine in this context, suggesting it acts more like an opioid agonist in regulating colonic motility. capes.gov.br Structure-activity relationship studies have further identified that analogues with a D-amino acid substitution in the second position of the FMRFamide sequence confer significantly enhanced inhibitory activity on colonic motility.

| System | Peptide | Observation | Implied Mechanism | Reference |

| Gastrointestinal | FMRFamide | Inhibits/delays colonic propulsive motility in mice. | Opioid agonist-like properties; effect is blocked by naloxone. | nih.govcapes.gov.br |

| Gastrointestinal | FMRFamide Analogs | D-amino acid substitution enhances the inhibitory effect on motility. | Structure-dependent interaction with opioid pathways. |

Endocrine Secretion Modulation

The FMRFamide family of peptides, including this compound, is involved in the modulation of various endocrine processes. In mammals, FMRFamide has been reported to influence glucose-stimulated insulin (B600854) release. biorxiv.org The broader family of RF-amide peptides, to which Tyr-FMRFamide belongs, is recognized for its role in neuroendocrine regulation. frontiersin.org These peptides and their receptors are expressed in key areas of the brain, such as the hypothalamus, that control the pituitary gland. frontiersin.org

For example, the neuropeptide FF (NPFF) system, another member of the RF-amide family, demonstrates distinct effects on the neurons within the hypothalamic paraventricular nucleus (PVN), which regulate the secretion of pituitary hormones and influence sympathetic outflow. frontiersin.org In invertebrates, the role of FMRFamide-like peptides in endocrine function is well-documented, where they participate in the control of reproduction by modulating the release of hormones like the egg-laying hormone. mnhn.fr While direct evidence for this compound specifically is still being established for many endocrine functions, the collective data from its peptide family points to a significant role as a modulator of hormone secretion.

Cardiovascular System Effects

The cardiovascular actions of FMRFamide-related peptides were among their first discovered functions. nih.govwikipedia.org In mammals, this compound and related peptides are cardioexcitatory. nih.gov Intravenous or central administration of FMRFamide in rats leads to an increase in arterial blood pressure and heart rate. nih.govahajournals.orgusnh.edu

The mechanism for these pressor effects appears to be centrally mediated. The peptides are thought to act within the brain to stimulate the sympathetic nervous system. ahajournals.org This central action is supported by findings that the cardiovascular effects of intraventricularly injected FMRFamide are blocked by the opioid antagonist naloxone, suggesting an interaction with central opioid pathways that regulate cardiovascular function. nih.gov Additionally, a distinct mechanism involving the direct activation of amiloride-sensitive sodium channels by FMRFamide has been proposed to contribute to its effects on blood pressure and may play a role in salt-sensitive hypertension. ahajournals.org

| Parameter | Peptide | Route of Administration | Observed Effect in Rats | Reference |

| Blood Pressure | FMRFamide | Intraventricular | Rapid, transient elevation. | nih.gov |

| Pulse Pressure | FMRFamide | Intraventricular | Great increase. | nih.gov |

| Blood Pressure & Heart Rate | FMRFamide | Intravenous | Increase. | ahajournals.orgusnh.edu |

| Sympathetic Nerve Activity | FMRFamide | Intracerebroventricular | Increase. | ahajournals.org |

Exocrine Gland Function

The role of this compound and related FMRFamide peptides in the regulation of exocrine gland function has been a subject of investigation, revealing varied effects across different glands and species. These peptides are part of a larger family of FMRFamide-related peptides (FaRPs) that act as neuromodulators and neurohormones. sdbonline.org Research has particularly focused on their influence on pancreatic and salivary gland secretions.

In the digestive tract of the bivalve mollusc Pecten maximus, nerve fibers with FMRFamide-like immunoreactivity have been observed in close proximity to exocrine alpha-amylase secreting cells. sdbonline.org Studies on enzymatically dissociated cells from the stomach-digestive gland complex of this mollusc have demonstrated that FMRFamide and its analogs are involved in controlling the release of alpha-amylase. sdbonline.org This FMRFamide-induced secretion was found to be both time- and dose-dependent, suggesting a paracrine mechanism of action. sdbonline.org

Similarly, in the blowfly Calliphora vomitoria, FMRFamide-related peptides have been shown to have a sialagogic effect, meaning they can induce fluid secretion from the isolated salivary glands. pnas.org In the snail Helix aspersa, the muscular sheath that surrounds the exocrine cells of the salivary glands showed dense staining for FMRFamide-like peptides. biologists.com

Conversely, studies on the rat pancreas have yielded different results regarding the exocrine function. An investigation into the effects of two mammalian FMRFamide-related peptides, A-18-F-amide and F-8-F-amide, on the isolated perfused rat pancreas was conducted. nih.gov While these peptides demonstrated inhibitory effects on the endocrine secretion of insulin and somatostatin, they were found to have no effect on the exocrine function. nih.gov Specifically, both peptides did not alter either basal or cholecystokinin-8 (CCK-8)-stimulated amylase release from isolated incubated rat pancreatic acini. nih.gov

Table 1: Effect of FMRFamide-Related Peptides on Stimulated Amylase Release in Rat Pancreatic Acini

| Compound | Condition | Amylase Release |

|---|---|---|

| A-18-F-amide | Basal | No effect |

| CCK-8-stimulated | No effect | |

| F-8-F-amide | Basal | No effect |

| CCK-8-stimulated | No effect |

Data sourced from a study on the effects of two FMRFamide related peptides on the exocrine rat pancreas. nih.gov

These findings highlight a differential role for FMRFamide-related peptides in the regulation of exocrine glands, with stimulatory effects observed in the digestive and salivary glands of invertebrates, but no direct effect on the exocrine pancreas of rats under the studied conditions. sdbonline.orgpnas.orgnih.gov

Comparative Biology and Evolutionary Dynamics of Rfamide Peptides

Diversity of RFamide Peptides across the Animal Kingdom

RFamide peptides exhibit remarkable diversity in their structure and are widely distributed throughout the animal kingdom, from simple cnidarians to complex mammals. bioscientifica.comcapes.gov.br This diversity arises from the presence of multiple genes encoding RFamides in a single species and the post-translational processing of a single precursor protein into multiple mature peptides. bioscientifica.com

Invertebrates, in particular, showcase a vast array of RFamide peptides. For instance, the nematode Caenorhabditis elegans has 22 known genes that produce 59 distinct RFamide peptides. bioscientifica.com Similarly, mollusks possess a rich repertoire of FMRFamide-like peptides (FLPs) derived from at least five different genes, involved in a multitude of functions. mnhn.fr

In vertebrates, the RFamide peptide family is classified into five main groups based on their N-terminal sequences and evolutionary relationships: ird.frnih.govmdpi.comoup.comnih.govfrontiersin.org

Neuropeptide FF (NPFF) group (PQRFamides): Includes Neuropeptide FF (NPFF), Neuropeptide AF (NPAF), and Neuropeptide SF (NPSF). oup.comfrontiersin.org

Gonadotropin-inhibitory hormone (GnIH) group (LPXRFamides): This group includes GnIH and RFamide-related peptides (RFRPs). oup.comfrontiersin.org

26RFa/pyroglutamylated RFamide peptide (QRFP) group: Characterized by a pyroglutamylated N-terminus. oup.comnih.gov

Kisspeptin (B8261505) group: Essential for the regulation of reproduction. ird.frmdpi.com

Prolactin-releasing peptide (PrRP) group: Involved in the release of prolactin. mdpi.comoup.com

The following table provides a snapshot of the diversity of RFamide peptides and their families across different animal phyla.

| Phylum/Group | RFamide Peptide Families/Examples | Key Functions |

| Cnidaria | Various RFamides | Neuromodulation, muscle contraction |

| Nematoda | FMRFamide-like peptides (FLPs) from flp genes | Locomotion, sensory modulation, feeding |

| Mollusca | FMRFamide, LFRFamide, Luqin, Neuropeptide F | Cardiovascular regulation, feeding, reproduction |

| Arthropoda | FMRFamide-like peptides (FaLPs), Sulfakinins (SK) | Muscle contraction, feeding, reproduction |

| Echinodermata | SALMFamides | Neuromodulation |

| Chordata (Vertebrates) | NPFF, GnIH/RFRP, QRFP, Kisspeptin, PrRP | Reproduction, feeding, pain modulation, stress |

Evolutionary Trajectories of RFamide Gene Families

The evolutionary history of RFamide peptides is a story of gene duplication, divergence, and occasional gene loss. ird.frnih.gov Phylogenetic analyses suggest that the evolutionary origins of most vertebrate RFamide peptide systems can be traced back to a common ancestor of bilaterians. nih.gov This indicates an ancient origin for these signaling molecules.

The five major vertebrate RFamide peptide families likely arose from a series of gene duplication events early in vertebrate evolution. ird.fr For example, SIFamide-type neuropeptides in protostomian invertebrates and SALMFamide-type neuropeptides in deuterostomian invertebrates are thought to share a common evolutionary origin with the vertebrate LPXRFa (GnIH) and PQRFa (NPFF) peptides. ird.frnih.gov This highlights a deep evolutionary connection between invertebrate and vertebrate RFamide systems.

The concept of co-evolution between the peptide ligands and their G-protein-coupled receptors (GPCRs) is crucial for understanding the evolutionary trajectories of these families. ird.fr The phylogenetic relationships of the receptors often mirror those of the peptides, aiding in the classification and understanding of these systems. ird.fr

However, the evolutionary path is not always linear. Some RFamide-type peptides, like luqins, have been lost in the vertebrate lineage. ird.frnih.gov Conversely, in some neuropeptide families like cholecystokinin (B1591339) (CCK)/sulfakinins, the RFamide motif is only present in protostomian members, suggesting its loss in the vertebrate lineage. ird.frnih.gov This indicates that the RFamide motif is both an ancient and a convergent feature in the evolution of neuropeptides. nih.govfrontiersin.org

Conservation and Divergence of Biological Functions across Species

The widespread presence of RFamide peptides across the animal kingdom is paralleled by the conservation of some of their core biological functions. nih.govresearchgate.net One of the most striking examples of this conservation is the role of RFamide peptides in the regulation of feeding behavior, which is observed in a wide range of animals from coelenterates to mammals. bioscientifica.comcapes.gov.brbioscientifica.com

Other evolutionarily conserved roles for RFamide peptides include the control of reproduction, cardiovascular function, and pain modulation. ird.frnih.govfrontiersin.org For instance, the involvement of RFamides in reproductive processes is well-documented, with kisspeptin playing an indispensable role in the onset of puberty in mammals, and GnIH acting as a key inhibitor of reproduction. ird.frnih.govcabidigitallibrary.org

Despite these conserved functions, significant divergence in the biological roles of RFamide peptides has also occurred throughout evolution. The specific actions of a particular RFamide peptide can vary considerably between different classes and even species. bioscientifica.com For example, while RFRP-3 generally inhibits the reproductive axis in mammals, in some fish and frogs, the homologous peptides can have either inhibitory or stimulatory effects on gonadotropin release depending on the species, sex, and reproductive stage. frontiersin.orgcabidigitallibrary.org

The following table summarizes the conservation and divergence of major RFamide functions.

| Biological Function | Conserved Aspect | Divergent Aspect |

| Feeding Regulation | Widespread involvement in controlling food intake across phyla. bioscientifica.combioscientifica.com | Specific effects can be orexigenic (appetite-stimulating) or anorexigenic (appetite-suppressing) depending on the peptide and species. researchgate.net |

| Reproduction | Fundamental role in regulating the reproductive axis. nih.govfrontiersin.org | The specific effects (stimulatory vs. inhibitory) of homologous peptides can differ between species. For example, GnIH is primarily inhibitory in birds and mammals, but can be stimulatory in some fish. frontiersin.org |

| Cardiovascular Control | Modulation of heart rate and muscle contractility. bioscientifica.comresearchgate.net | The precise effects (excitatory or inhibitory) and the specific peptides involved vary. |

| Pain Modulation | Involvement in nociceptive pathways. ird.frfrontiersin.org | The specific receptors and pathways mediating these effects can differ. mdpi.com |

Cross-Species Functional Parallels and Differences

Comparing the functions of RFamide peptides across different species reveals fascinating parallels and striking differences, providing insights into the evolutionary adaptation of these signaling systems.

A clear parallel can be drawn between the FMRFamide-like peptides (FaLPs) in arthropods and the RFamide peptides in mammals. In both groups, these peptides are involved in a wide range of functions including muscle contraction, feeding, and reproduction. ijbs.com However, whether these functional similarities represent true homology (shared ancestry) or analogy (convergent evolution) is still a subject of research. ijbs.com

In the context of feeding, while the general role is conserved, the specific outcomes can be opposite. For instance, RFRP-3 increases food intake in mammals, but has a hypophagic (appetite-suppressing) effect in chickens. researchgate.net Similarly, within mammals, the NPFF and PrRP families tend to decrease food intake, whereas the 26RFa/QRFP family has an orexigenic effect. researchgate.net

The regulation of the reproductive axis also showcases cross-species variations. In many vertebrates, kisspeptin and GnIH have opposing roles in controlling reproduction, often influenced by environmental cues like photoperiod. frontiersin.org However, the localization of GnIH (RFRP-3 in mammals) neurons in the brain and the nuances of their inhibitory action can vary significantly between species. cabidigitallibrary.org For example, in rats and mice, NPFF injections can inhibit food intake, but there are notable inter-species and even inter-strain differences in the localization of NPFF and its receptors, which can influence its function. bioscientifica.com

These cross-species comparisons underscore that while the RFamide peptide system has ancient roots and conserved core functions, it has also undergone significant functional diversification, allowing for the fine-tuning of physiological processes in response to the specific needs of different animal lineages.

Advanced Methodological Paradigms in H Tyr Phe Met Arg Phe Nh2 Research

Advanced Peptide Synthesis Techniques

The chemical synthesis of H-Tyr-phe-met-arg-phe-NH2 and its analogues is fundamental for detailed structure-activity relationship studies. Solid-phase peptide synthesis (SPPS) is a cornerstone technique, allowing for the efficient and controlled assembly of the peptide chain. nih.govkinexusproducts.ca This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Recent advancements in SPPS, such as the use of novel linkers and protecting groups, have further refined the synthesis of complex peptides like this compound. For instance, the synthesis of glycosylated analogues has been achieved using a building block method with anomeric acetate (B1210297) activation to enhance bioavailability. nih.gov Furthermore, modifications to the core structure, such as the creation of chimeric peptides by combining it with other neuropeptides like Met-enkephalin, have been successfully accomplished through SPPS. nih.gov These synthetic approaches are critical for producing the quantities of pure peptide needed for the full range of in vitro and in vivo experimental paradigms.

Table 1: Key Techniques in the Synthesis of this compound and its Analogues

| Technique | Description | Application in this compound Research |

| Solid-Phase Peptide Synthesis (SPPS) | A method where a peptide is assembled in a stepwise manner on an insoluble polymer support. | Primary method for synthesizing this compound and its various analogues for research purposes. nih.govkinexusproducts.ca |

| Building Block Method | A strategy in SPPS where pre-synthesized peptide fragments are coupled together. | Used for the synthesis of complex analogues, including glycosylated forms of this compound. nih.gov |

| Anomeric Acetate Activation | A chemical method used to activate a sugar for glycosylation. | Employed in the synthesis of glycosylated this compound analogues to improve their biological properties. nih.gov |

| Chimeric Peptide Synthesis | The creation of a single peptide chain composed of sequences from two or more different peptides. | Utilized to generate novel peptides combining this compound with other bioactive peptides like Met-enkephalin. nih.gov |

In Vitro Receptor Binding and Functional Assays

Understanding the interaction of this compound with its receptors is paramount to deciphering its biological roles. In vitro receptor binding assays are extensively used to characterize these interactions. Radioligand binding assays, utilizing radioactively labeled analogues of this compound, have been instrumental in identifying and characterizing its receptors in various tissues. For example, studies in the optic lobe of the squid Loligo pealei used an iodinated FMRFamide analog, [¹²⁵I]-desaminoTyr-Phe-norLeu-Arg-Phe-amide, to reveal specific, saturable, and high-affinity binding sites. uchicago.edunih.gov

These assays have demonstrated that the C-terminal Arg-Phe-amide is critical for high-affinity binding. uchicago.edunih.govsdbonline.org Functional assays, which measure the biological response following receptor activation, are often coupled with binding studies. For instance, the stimulation of adenylate cyclase in a GTP-dependent manner has been shown to be a functional consequence of this compound receptor activation in squid optic lobe membranes, indicating that these receptors are coupled to G-proteins. uchicago.edunih.gov Structure-activity relationship studies have also been conducted by testing a wide array of synthetic analogues in both binding and functional assays to determine the key amino acid residues for receptor interaction and activation. nih.gov

Table 2: Receptor Binding and Functional Assay Findings for this compound

| Assay Type | Key Findings | Organism/Tissue |

| Radioligand Binding Assay | Identified specific, saturable, high-affinity receptors (Kd = 0.15 nM). uchicago.edunih.gov | Loligo pealei (Squid) Optic Lobe |

| Radioligand Binding Assay | C-terminal Arg-Phe-amide is crucial for receptor binding. uchicago.edunih.govsdbonline.org | Loligo pealei (Squid) |

| Functional Assay (Adenylate Cyclase) | Receptor activation stimulates adenylate cyclase in a GTP-dependent manner. uchicago.edunih.gov | Loligo pealei (Squid) Optic Lobe |

| Structure-Activity Relationship Studies | The amide carbonyl group is required for agonist activity, but not necessarily the amide hydrogens. nih.gov | Helix aspersa (Snail) |

Electrophysiological Approaches for Neuronal Activity and Ion Channel Studies

Electrophysiological techniques are vital for investigating the direct effects of this compound on neuronal excitability and ion channel function. Techniques such as the patch-clamp method have allowed for the recording of unitary currents from single ion channels in response to the peptide. Studies on neurons of the snail Helix aspersa have shown that FMRFamide can directly gate a sodium-selective ion channel, leading to a fast, depolarizing inward current. sb-peptide.comnih.gov This demonstrates that this compound can act as a fast neurotransmitter. sb-peptide.com

Further research has revealed that this compound can modulate different types of ion channels. In some neurons, it gates a rapidly desensitizing sodium current that is sensitive to amiloride, while in others it activates a slower, non-desensitizing current. nih.gov In the mollusk Lymnaea stagnalis, lowering the pH was found to reduce the amplitude of the FMRFamide-gated inward current and prevent its desensitization. researchgate.netjneurosci.org These studies highlight the complex and context-dependent effects of this compound on neuronal signaling.

Table 3: Electrophysiological Effects of this compound

| Technique | Effect | Ion Channel | Organism/Neuron |

| Patch-Clamp | Direct gating of a ligand-gated ion channel, causing a fast depolarizing inward current. sb-peptide.com | Sodium Channel | Helix aspersa (Snail) Neurons |

| Whole-Cell Recording | Activation of two types of inward currents: a large, rapidly desensitizing current and a smaller, slower, non-desensitizing current. nih.gov | Sodium-Selective Channels | Helix aspersa (Snail) C2 Neuron |

| Two-Electrode Voltage Clamp | Reduction of the FMRFamide-gated inward current amplitude and prevention of desensitization at low pH. researchgate.netjneurosci.org | FMRFamide-gated Sodium Channel (FaNaC) | Lymnaea stagnalis (Pond Snail) RPeD1 Neuron |

Immunocytochemical and Neuroanatomical Mapping Techniques

Immunocytochemistry is a powerful tool for visualizing the distribution of this compound within the nervous system. This technique uses antibodies that specifically bind to the peptide, allowing for its localization in individual neurons and nerve fibers. Studies in a wide range of species, from leeches to vertebrates, have employed this method to map the neuroanatomy of FMRFamide-like peptide systems. nih.govresearchgate.netkarger.com

In the medicinal leech, FMRFamide-like immunoreactivity has been identified in approximately 50 neurons in each segmental ganglion, including motor neurons and modulatory neurons. nih.gov In the nematode Ascaris suum, immunoreactivity was observed in both the central and peripheral nervous systems. cambridge.org Combining immunocytochemistry with other techniques, such as Lucifer Yellow injection, has enabled the precise identification of FMRFamide-immunoreactive neurons with known functions. nih.gov These mapping studies provide a structural framework for understanding the potential sites of action and the physiological roles of this compound.

Table 4: Immunocytochemical Localization of this compound-like Peptides

| Organism | Location of Immunoreactivity | Neuron Types |

| Hirudo medicinalis (Leech) | Segmental ganglia, head and tail ganglia, nerve processes and varicosities. nih.gov | Excitatory motor neurons, modulatory neurons, interneurons. nih.gov |

| Ascaris suum (Nematode) | Central and peripheral nervous systems, including the anterior nerve ring and main nerve cords. cambridge.org | Not specified |

| Chalcides chalcides (Skink) | Diagonal band of Broca, medial septal nucleus, hypothalamus, and other brain regions. karger.com | Perikarya and nerve fibers. karger.com |

| Hermissenda crassicornis (Nudibranch) | Optic ganglion cells and hair cells of the statocyst. nih.gov | Sensory neurons. nih.gov |

Molecular Genetic Techniques for Expression and Regulation

Molecular genetic techniques have been instrumental in identifying the genes that encode the precursors of this compound and in studying their expression and regulation. The isolation and sequencing of cDNA and genomic DNA have revealed that FMRFamide and related peptides are synthesized as part of larger precursor proteins that are post-translationally processed to yield multiple bioactive peptides. sdbonline.orgbiologists.com

In Drosophila melanogaster, the FMRFamide gene has been mapped to chromosome 2R, and molecular analysis has identified multiple neuropeptides encoded by this single gene. nih.gov Reporter gene assays, where the promoter region of an flp gene (FMRFamide-like peptide gene) is linked to a reporter like LacZ or a fluorescent protein, have been used in Caenorhabditis elegans to map the specific expression patterns of numerous flp genes. frontiersin.org These studies have shown that over half of the neurons in C. elegans express at least one flp gene. frontiersin.org Furthermore, techniques like RNA sequencing have been used to investigate how the expression of these genes changes under different conditions, such as during entry into the stress-resistant dauer stage in C. elegans. pnas.org

Table 5: Molecular Genetic Approaches in this compound Research

| Technique | Application | Key Findings | Organism |

| cDNA/Genomic DNA Sequencing | Identification of precursor proteins for this compound and related peptides. | A single gene can encode multiple FMRFamide-related peptides. sdbonline.orgbiologists.com | Sepia officinalis (Cuttlefish), Loligo pealei (Squid) |

| Gene Mapping and Mutagenesis | Localization of the FMRFamide gene and creation of mutations to study its function. | FMRFamide gene mapped to chromosome 2R in Drosophila. nih.gov | Drosophila melanogaster |

| Reporter Gene Assays | Mapping the specific expression patterns of flp genes. | Over 50% of neurons in C. elegans express flp genes. frontiersin.org | Caenorhabditis elegans |

| RNA Sequencing | Investigating differential gene expression under various conditions. | Up-regulation of flp genes during entry into the dauer larval stage. pnas.org | Caenorhabditis elegans |

Integrated In Vivo Physiological Experimentation

Ultimately, understanding the physiological significance of this compound requires integrated in vivo experiments. These studies examine the effects of the peptide on whole-animal behaviors and physiological processes. For example, in invertebrates, FMRFamide-related peptides have been shown to influence heart rate, blood pressure, and feeding behavior. wikipedia.org

In the snail Helix aspersa, the biological effects of this compound analogues on the isolated heart have been used as a bioassay to complement receptor binding studies. nih.gov In the nematode C. elegans, disruption of the flp-1 gene, which encodes FMRFamide-related peptides, leads to behavioral defects such as uncoordination and hyperactivity. sdbonline.org Conversely, overexpression of flp-1 results in the opposite phenotypes. sdbonline.org In Aplysia, tail shock, a noxious stimulus, has been shown to produce behavioral inhibition that is mediated, at least in part, by the presynaptic inhibition of transmitter release from sensory neurons by a FMRFamide-like peptide. researchgate.net These in vivo studies are crucial for linking the molecular and cellular actions of this compound to its organism-level functions.

Table 6: In Vivo Physiological Effects of this compound and Related Peptides

| Physiological Process | Effect | Organism |

| Cardiac Activity | Increases both the force and frequency of the heartbeat. wikipedia.org | Mercenaria mercenaria (Hard Clam) |

| Locomotion and Behavior | Disruption of the flp-1 gene causes uncoordination and hyperactivity. sdbonline.org | Caenorhabditis elegans |

| Synaptic Plasticity/Behavioral Modulation | Mediates presynaptic inhibition of sensory neurons, contributing to behavioral inhibition. researchgate.net | Aplysia |

| Developmental Regulation | The steroid hormone 20-hydroxyecdysone (B1671079) regulates the loss of FMRFamide-like immunoreactivity in motoneurons during metamorphosis. sdbonline.org | Manduca sexta (Tobacco Hornworm) |

Future Directions and Unanswered Questions in H Tyr Phe Met Arg Phe Nh2 Research

Elucidation of Novel Receptors and Signaling Pathways

A primary focus of future research will be the identification and characterization of novel receptors for H-Tyr-phe-met-arg-phe-NH2 and its analogs. While some receptors have been identified, it is likely that others exist, mediating the diverse and sometimes opposing effects of this peptide. G protein-coupled receptors (GPCRs) represent a major class of receptors for neuropeptides and are prime candidates for novel this compound receptors. mdpi.comfrontiersin.org The human genome encodes a vast number of GPCRs, and many remain "orphans" with no known endogenous ligand. frontiersin.org

Future studies will likely employ techniques such as affinity chromatography, expression cloning, and receptor-ligand interaction assays to identify new binding partners. Once identified, the signaling pathways downstream of these novel receptors will need to be elucidated. This will involve investigating the coupling to different G protein subfamilies (Gαs, Gαi, Gαq, Gα12) and the subsequent modulation of intracellular second messengers like cAMP and calcium. mdpi.comfrontiersin.org Furthermore, the potential for these receptors to activate β-arrestin-dependent pathways, which can lead to distinct cellular outcomes, is an important area for exploration. frontiersin.org Understanding these intricate signaling networks is crucial for a comprehensive understanding of this compound's function.

Investigation of this compound Specific Roles in Complex Physiological Networks

This compound and related peptides are known to influence a wide array of physiological processes, including cardiovascular function, pain perception, and feeding behavior. wikipedia.org However, their specific roles within complex physiological networks are often not fully understood. Future research will need to move beyond studying isolated effects and focus on how this peptide integrates into broader regulatory systems.

For instance, in the context of pain, while anti-opiate effects have been observed, the precise circuits and mechanisms through which this compound modulates nociception require further investigation. wikipedia.org This includes identifying the specific neuronal populations and synaptic connections that are targeted by the peptide. Similarly, its role in energy homeostasis likely involves complex interactions with other neuropeptide systems, such as the melanocortin pathway. acs.org Advanced techniques like in vivo imaging, optogenetics, and chemogenetics will be invaluable in dissecting these complex neural circuits and understanding the peptide's contribution to integrated physiological responses.

Advanced Structure-Based Drug Design and Ligand Development

The therapeutic potential of modulating this compound signaling pathways is significant, particularly in areas like pain management. acs.org However, the development of specific and stable drug candidates presents a challenge. Future efforts in this area will heavily rely on advanced structure-based drug design.

This will involve obtaining high-resolution structures of this compound and its analogs bound to their receptors. This structural information will be critical for understanding the molecular basis of ligand recognition and activation. chemrxiv.org Computational modeling and medicinal chemistry approaches can then be used to design novel agonists and antagonists with improved affinity, selectivity, and pharmacokinetic properties. acs.org Key modifications could include substitutions of natural amino acids with unnatural ones, cyclization to constrain the peptide's conformation, and the introduction of chemical modifications to enhance metabolic stability. acs.orgmdpi.com The development of such targeted ligands will be essential for translating basic research findings into clinical applications.

Exploration of Evolutionary Novelties and Functional Divergence

FMRFamide-related peptides are an ancient and widespread family of signaling molecules. wikipedia.org Studying the evolution of the this compound gene and its related peptides can provide valuable insights into the emergence of novel physiological functions. Gene duplication is a major driver of evolutionary innovation, often leading to the functional divergence of duplicated genes. nih.govosti.gov

Future research should focus on comparative genomics and phylogenetics to trace the evolutionary history of the FMRFamide gene family across different animal lineages. researchgate.net This will help to identify instances of gene duplication and subsequent neofunctionalization or subfunctionalization. researchgate.net By comparing the sequences and expression patterns of these peptides in diverse species, researchers can gain a better understanding of how subtle changes in peptide structure can lead to significant differences in function. nih.govucl.ac.uk This evolutionary perspective can also aid in identifying functionally important residues and domains within the peptide, which can inform drug design efforts.

Application of Omics Technologies for Comprehensive Analysis

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and peptidomics, offers powerful tools for a comprehensive analysis of the this compound system. acs.org These approaches allow for a global and unbiased view of the molecules involved in the peptide's synthesis, signaling, and degradation.

Future studies will undoubtedly leverage these technologies to gain a more complete picture of the this compound peptidome in different tissues and under various physiological conditions. acs.org For example, peptidomics can be used to identify and quantify the full spectrum of FMRFamide-related peptides present in a given sample, revealing novel peptide isoforms. acs.org Transcriptomics can be used to identify genes that are regulated by this compound signaling, providing insights into its downstream effects. By integrating data from these different omics platforms, researchers can construct detailed models of the this compound signaling network and its role in health and disease.

Q & A

Q. Critical parameters :

| Parameter | Optimal Condition | Impact on Purity |

|---|---|---|

| Coupling time | 45–60 min | Reduces truncation products |

| Temperature | 25°C | Avoids side reactions (e.g., methionine oxidation) |

| Wash steps | 6× DMF, 3× DCM | Minimizes residual reagents |

Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) achieves >95% purity .

Advanced: How can researchers resolve contradictions in reported bioactivity data for H-Tyr-Phe-Met-Arg-Phe-NH₂ across different cell models?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial potency or receptor binding) often arise from methodological variability:

Q. Example contradiction resolution :

| Study | Reported IC₅₀ (μM) | Cell Model | Key Variable |

|---|---|---|---|

| A | 0.5 | HEK293 (GPCR-overexpressing) | Receptor density |

| B | 5.0 | Primary macrophages | Serum-induced degradation |

Recommend standardizing assay protocols (e.g., Eurofins Panlabs guidelines) and validating results with orthogonal methods (SPR, calcium flux assays) .

Basic: What analytical techniques are essential for characterizing H-Tyr-Phe-Met-Arg-Phe-NH₂?

Answer:

- Purity assessment :

- Structural confirmation :

Advanced: How can researchers mitigate methionine oxidation during storage and handling of H-Tyr-Phe-Met-Arg-Phe-NH₂?

Answer:

Methionine oxidation alters bioactivity. Mitigation strategies include:

Q. Oxidation monitoring :

| Technique | Oxidized Product Detection |

|---|---|

| HPLC | New peak at ~10.5 min (oxidized Met) |

| MALDI-TOF | +16 Da mass shift |

Basic: What solvents are compatible with H-Tyr-Phe-Met-Arg-Phe-NH₂ for in vitro assays?